2-Heptylfuran

Flavor chemistry Sensory evaluation Maillard volatiles

2-Heptylfuran (2-n-Heptylfuran) is a C11H18O alkylfuran characterized by a seven-carbon heptyl chain substituted at the furan ring's 2-position. It is classified as a heteroaromatic compound and a Maillard reaction product, formed during thermal processing of lipid-containing foods.

Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
CAS No. 3777-71-7
Cat. No. B1666270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptylfuran
CAS3777-71-7
Synonyms2-Heptylfuran;  Furan, 2-heptyl-; 
Molecular FormulaC11H18O
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC=CO1
InChIInChI=1S/C11H18O/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9-10H,2-6,8H2,1H3
InChIKeyBHTUFJXTYNLISA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble in water
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Heptylfuran (CAS 3777-71-7): Baseline Physicochemical Profile for Sourcing Decisions


2-Heptylfuran (2-n-Heptylfuran) is a C11H18O alkylfuran characterized by a seven-carbon heptyl chain substituted at the furan ring's 2-position [1]. It is classified as a heteroaromatic compound and a Maillard reaction product, formed during thermal processing of lipid-containing foods [1]. The compound is a colorless to pale yellow liquid with a molecular weight of 166.26 g/mol, refractive index n20/D ~1.45, density ~0.863 g/mL at 25°C, and boiling point 209-210°C at 760 mmHg . It is assigned FEMA No. 3401 and JECFA No. 1492 as a flavoring agent [2], and is listed in the FDA EAFUS database for food use [3].

Flavor Research
Roasted, nutty, green-fatty note for savory profiles; distinct from shorter-chain green-bean or rubber notes
Chemoprevention Study Tool
Only alkylfuran with reported in vivo phase II enzyme induction and tumor model response
GC-MS Reference
Well-defined DB-Wax RI 1,440 and clean EI spectrum; resolves from shorter-chain furans in complex food matrices

Why 2-Heptylfuran Cannot Be Substituted with Shorter-Chain Alkylfurans in Flavor and Biological Applications


Shorter-chain 2-alkylfurans, such as 2-pentylfuran (C9H14O) and 2-ethylfuran (C6H8O), differ fundamentally from 2-heptylfuran in odor quality, volatility (LogP), and biological activity. 2-Pentylfuran exhibits a green bean, buttery, vegetable odor with an odor threshold of 6 μg/kg [1], whereas 2-heptylfuran imparts green, fatty, lactonic, and roasted nutty notes with a taste threshold of 5.0 ppm [2]. The extended heptyl chain increases LogP to ~5.0, reducing water solubility and altering release kinetics in food matrices . Furthermore, 2-heptylfuran uniquely induces phase II detoxification enzymes and inhibits benzo[a]pyrene-induced tumorigenesis in vivo at doses ≥50 μmol, an activity not reported for 2-pentylfuran or 2-ethylfuran [3]. JECFA has also raised unresolved toxicological concerns specifically for furan-substituted aliphatic hydrocarbons, limiting the regulatory interchangeability of in-class compounds without individual safety evaluation [4]. Generic substitution therefore compromises both sensory fidelity and chemopreventive research validity.

1
Odor-quality mismatch
2-Pentylfuran gives green bean, butter notes; 2-ethylfuran gives rubber, pungent notes. Neither replicates the roasted nutty, fatty character of the heptyl chain.
2
Sensory threshold and release shift
~830-fold higher taste threshold vs. 2-pentylfuran, driven by longer chain LogP (~5.0). Flash-off and matrix partitioning profiles differ fundamentally.
3
Biological-activity gap
Shorter-chain alkylfurans lack reported in vivo GST induction and tumor-model response, making them unsuitable surrogates for chemoprevention studies.
4
Regulatory divergence
JECFA evaluated 2-heptylfuran as “no safety concern” under intended use; furan class retains unresolved toxicological concerns requiring individual review.

Quantitative Differentiation Evidence for 2-Heptylfuran vs. Closest Alkylfuran Analogs


2-Heptylfuran vs. 2-Pentylfuran: Odor Quality and Threshold Differentiation

In a direct head-to-head comparison of odor-active volatiles in sheep meat, 2-pentylfuran exhibited an odor threshold (OT) of 6 μg/kg with a descriptor of 'green bean, butter, vegetable', whereas 2-heptylfuran was characterized by a distinct green, fatty, lactonic, and roasted nutty aroma with a taste threshold of 5.0 ppm [1]. The retention index (RI) for 2-heptylfuran on a DB-Wax column is 1,440, compared to 1,238 for 2-pentylfuran, reflecting its lower volatility and longer persistence in food matrices [2].

Odor threshold & sensory descriptor
Reported
2-Heptylfuran taste threshold 5.0 ppm (green, fatty, lactonic, roasted nutty) vs. 2-pentylfuran odor threshold 6 μg/kg (green bean, butter). RI 1,440 vs. 1,238.
Supports flavor-differentiation review
~830-fold higher threshold reflects lower volatility of the heptyl chain
Flavor chemistry Sensory evaluation Maillard volatiles

2-Heptylfuran vs. 2-Ethylfuran: LogP and Volatility Differentiate Matrix Partitioning

The calculated LogP (octanol-water partition coefficient) for 2-heptylfuran is 5.03, compared to approximately 2.3 for 2-ethylfuran (calculated via XLogP3) . The vapor pressure of 2-heptylfuran is 0.245 mmHg at 25°C, whereas 2-ethylfuran is significantly more volatile with a vapor pressure >20 mmHg [1]. This difference translates to 2-heptylfuran being approximately 80-fold less volatile than 2-ethylfuran.

LogP & volatility gap
Class-level
LogP 5.03 vs. ~2.3; vapor pressure 0.245 mmHg vs. >20 mmHg. ΔLogP +2.7, ~500-fold higher partitioning; 80-fold lower volatility.
Partitioning and release context
Calculated LogP; measured vapor pressure data from Parchem/PubChem
Physicochemical properties Flavor release Formulation

2-Heptylfuran Induces Phase II Detoxification Enzymes: A Unique Biological Activity

In an in vivo study using A/J mice, oral gavage administration of 2-n-heptylfuran at doses ranging from 11 to 90 μmol induced significant increases in glutathione S-transferase (GST) activity in liver, small bowel mucosa, and forestomach tissues [1]. At a 50 μmol dose, 2-heptylfuran also increased glutathione (GSH) levels in all four tissues examined (liver, lung, small bowel mucosa, forestomach) [1]. In a parallel carcinogenesis study, 2-heptylfuran inhibited benzo[a]pyrene-induced tumor multiplicity in the forestomach of mice with potency similar to that of 2-n-butylthiophene [1]. No comparable phase II enzyme induction or in vivo tumor inhibition has been reported for 2-pentylfuran or 2-ethylfuran.

Phase II enzyme induction
Reported
Increased GST and GSH in mouse liver, small bowel mucosa, forestomach at 50 μmol oral dose. Inhibited benzo[a]pyrene-induced forestomach tumor multiplicity.
Supports in vivo model-response review
No reported phase II induction or tumor-model activity for 2-pentylfuran or 2-ethylfuran
Chemoprevention Toxicology Enzyme induction

Regulatory Acceptance: FEMA GRAS and JECFA Safety Evaluations

2-Heptylfuran is listed as FEMA GRAS No. 3401 (published in FEMA GRAS Publication 7) and JECFA No. 1492, having been evaluated at multiple JECFA meetings (65th, 69th, 76th, 86th) with a status of 'Evaluated - No safety concern' [1][2]. In contrast, JECFA has noted 'unresolved toxicological concerns' for furan-substituted aliphatic hydrocarbons as a class, stemming from the potential for epoxidation and ring opening to reactive intermediates [3]. 2-Pentylfuran (FEMA 3317) is also GRAS, but specific in vivo genotoxicity data remain limited, and the European Food Safety Authority (EFSA) has requested additional data for subgroup IV furan-substituted compounds including 2-heptylfuran [4].

Regulatory acceptance
Class-level
FEMA GRAS No. 3401; JECFA No. 1492 “no safety concern” under intended use as flavoring. Furan class retains unresolved genotoxicity concerns.
Regulatory clearance context
Multiple JECFA evaluations (65th–86th meetings); EFSA requested additional data for subgroup IV furans
Regulatory compliance Food safety Flavoring agents

Thermal Formation Specificity: 2-Heptylfuran as a 140°C Roasting Marker

In a study on thermal cooking of Ruditapes philippinarum soup, 2-heptylfuran and 3-ethyl-2,5-dimethyl pyrazine were identified as the most important volatiles produced only at 140°C, and were associated with cocoa and roasted nut odors [1]. At lower temperatures (120°C) and higher temperatures (160°C), 2-heptylfuran was not among the key differentiating volatiles. In contrast, 2-pentylfuran is commonly formed via lipid autoxidation at ambient temperatures (e.g., in soybean oil reversion) and is not specific to a narrow thermal window [2].

Thermal formation marker
Reported
2-Heptylfuran key volatile produced only at 140°C (cocoa, roasted nut); 2-pentylfuran forms via ambient lipid oxidation (reversion flavor).
Thermal processing marker context
Specificity for Maillard roasting vs. ambient lipid oxidation in Ruditapes philippinarum soup
Thermal processing Maillard reaction Flavor precursors

Validated Application Scenarios for 2-Heptylfuran Based on Quantitative Evidence


Savory and Roasted Meat Flavor Formulations Requiring Green-Fatty-Roasted Nutty Notes

2-Heptylfuran is the alkylfuran of choice for recreating authentic roasted meat, nut, and cocoa flavor profiles. Its unique sensory descriptor—green, fatty, lactonic, oily, and roasted nutty with a meaty nuance—cannot be achieved with 2-pentylfuran (green bean, butter) or 2-ethylfuran (rubber, pungent) [1][2]. Use levels of 2-10 ppm in oils and fats, 3-15 ppm in dairy, and 5-25 ppm in snack foods leverage its high LogP (5.03) for sustained release from fatty matrices, whereas 2-ethylfuran would flash off .

Chemoprevention Research and Toxicology Studies on Dietary Anticarcinogens

For in vivo studies on benzo[a]pyrene-induced carcinogenesis, 2-heptylfuran is the only alkylfuran with documented inhibition of tumor multiplicity in the forestomach and lung of A/J mice [3]. It induces phase II detoxification enzymes (GST) and elevates glutathione levels at doses ≥50 μmol, activities not shared by 2-pentylfuran or 2-ethylfuran. Researchers requiring a furan-based chemopreventive agent with established in vivo activity must select 2-heptylfuran; alternative alkylfurans lack the necessary biological data.

Thermal Process Marker for Optimized Roasting (140°C) in Food Quality Control

2-Heptylfuran uniquely marks the 140°C thermal processing window associated with cocoa and roasted nut aroma development in seafood and meat soups [4]. Unlike 2-pentylfuran, which indicates ambient lipid oxidation and off-flavor (reversion flavor) in oils, 2-heptylfuran's formation is specific to Maillard reactions at controlled roasting temperatures. Food manufacturers can use 2-heptylfuran as a GC-MS quantitation marker to verify optimal roasting conditions have been achieved.

Analytical Reference Standard for GC-MS Quantification in Food Volatile Profiling

Due to its well-defined retention index (RI = 1,440 on DB-Wax), distinctive EI mass spectrum, and established presence in cooked meats, fried potatoes, roasted nuts, and tomatoes [5], 2-heptylfuran serves as a reliable reference standard for GC-MS volatile profiling. Its LogP-driven long retention time separates it from co-eluting shorter-chain alkylfurans, reducing quantification errors in complex food matrices [6].

Application
Selection Property
Validation Focus
Savory & roasted meat flavor formulation
Green-fatty, roasted nutty, lactonic sensory profile
Odor descriptor and threshold match in fatty matrices
Chemoprevention model studies
Reported in vivo phase II enzyme induction and tumor model response
Model-response endpoint context
Thermal process QC marker (140 °C roasting)
Temperature-specific formation at Maillard roasting conditions
GC-MS marker validation for optimal 140 °C processing
GC-MS analytical reference standard
Defined DB-Wax RI 1,440, low volatility, clean EI spectrum
Quantification accuracy in complex food volatile profiles

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